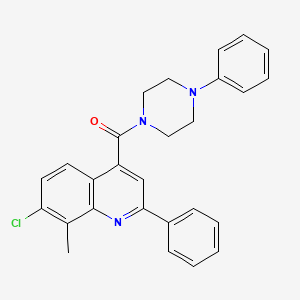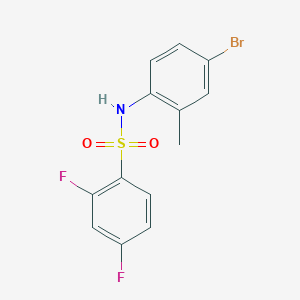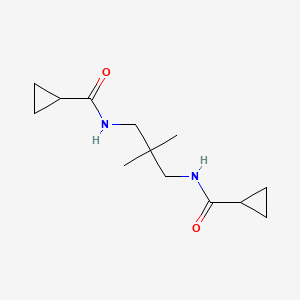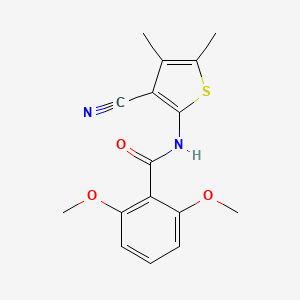
(7-Chloro-8-methyl-2-phenylquinolin-4-yl)(4-phenylpiperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (7-Chloro-8-methyl-2-phenylquinolin-4-yl)(4-phenylpiperazin-1-yl)methanone is a complex organic molecule that belongs to the quinoline and piperazine families
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chloro-8-methyl-2-phenylquinolin-4-yl)(4-phenylpiperazin-1-yl)methanone typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Chlorination and Methylation: The quinoline core is then chlorinated and methylated to introduce the chloro and methyl groups at the 7 and 8 positions, respectively.
Formation of the Piperazine Derivative: The piperazine ring is synthesized separately, often starting from piperazine and reacting it with phenyl derivatives under controlled conditions.
Coupling Reaction: The final step involves coupling the quinoline and piperazine derivatives through a nucleophilic substitution reaction, typically using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting parameters.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.
Substitution: The chloro group at the 7-position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
Biologically, (7-Chloro-8-methyl-2-phenylquinolin-4-yl)(4-phenylpiperazin-1-yl)methanone has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies for the treatment of certain cancers and infectious diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (7-Chloro-8-methyl-2-phenylquinolin-4-yl)(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. It can bind to DNA, inhibiting the replication of cancer cells, or interact with bacterial enzymes, disrupting their function and leading to cell death. The exact pathways depend on the specific application and target organism.
Comparación Con Compuestos Similares
Similar Compounds
- (7-Chloro-8-methyl-2-phenylquinolin-4-yl)(4-methylpiperazin-1-yl)methanone
- (7-Chloro-8-methyl-2-phenylquinolin-4-yl)(4-fluorophenylpiperazin-1-yl)methanone
Uniqueness
Compared to similar compounds, (7-Chloro-8-methyl-2-phenylquinolin-4-yl)(4-phenylpiperazin-1-yl)methanone stands out due to its specific substitution pattern, which can lead to unique biological activities and chemical reactivity. The presence of both the quinoline and piperazine rings provides a versatile scaffold for further modifications and applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Propiedades
Fórmula molecular |
C27H24ClN3O |
|---|---|
Peso molecular |
441.9 g/mol |
Nombre IUPAC |
(7-chloro-8-methyl-2-phenylquinolin-4-yl)-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C27H24ClN3O/c1-19-24(28)13-12-22-23(18-25(29-26(19)22)20-8-4-2-5-9-20)27(32)31-16-14-30(15-17-31)21-10-6-3-7-11-21/h2-13,18H,14-17H2,1H3 |
Clave InChI |
FIBWMKBGXYAGDC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=C1N=C(C=C2C(=O)N3CCN(CC3)C4=CC=CC=C4)C5=CC=CC=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-{[4-(Diethylamino)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B10978157.png)

![4-phenyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B10978162.png)
![2-({5-[3-(dimethylamino)phenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B10978164.png)
![5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-N~2~,N~2~-diethyl-3-methylthiophene-2,4-dicarboxamide](/img/structure/B10978166.png)

![4-{[4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B10978178.png)


![Cyclohexyl[4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B10978195.png)

![2-(4-Chlorophenyl)-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]quinoline](/img/structure/B10978216.png)
![2-({5-[(benzylsulfanyl)methyl]-4-(4-sulfamoylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10978242.png)